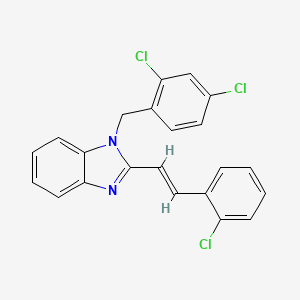![molecular formula C14H13N3O2 B2505288 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine CAS No. 77635-72-4](/img/structure/B2505288.png)
1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-[1-(4-Nitrophenyl)ethylidene]-2-phenylhydrazine is a derivative of nitrophenylhydrazine, which is known to react with carboxylic acid anhydrides and chlorides to form hydrazides. These hydrazides exhibit a blue color in aqueous basic solution, a property that can be exploited for colorimetric analysis . The compound of interest is structurally related to other nitrophenylhydrazine derivatives, which have been synthesized and analyzed in various studies, providing insights into their molecular structure and reactivity .
Synthesis Analysis
The synthesis of related compounds involves the reaction of nitrophenyl derivatives with various reagents. For instance, a compound with a 4-nitrophenyl group was synthesized by reacting 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with N-phenylhydrazinecarbothioamide in the presence of hydrochloric acid, yielding an 88% yield . Although the specific synthesis of this compound is not detailed, these methods suggest that similar conditions could be used for its synthesis.
Molecular Structure Analysis
The molecular structure of nitrophenylhydrazine derivatives is characterized by the dihedral angles between the benzene rings and the substituent groups. For example, an (E)-configured derivative exhibits a twisted structure with specific dihedral angles between the benzene rings and the ethylidenehydrazine plane . The nitro groups are typically coplanar with the benzene ring to which they are attached. Intramolecular hydrogen bonding and weak intermolecular interactions, such as C—H⋯O interactions and π–π stacking, can influence the crystal packing and stability of these molecules .
Chemical Reactions Analysis
Nitrophenylhydrazine derivatives are reactive and can undergo various chemical reactions. The presence of the nitro group and the hydrazine moiety allows for reactions with diazonium salts to form arylhydrazonals, which can further react to produce a range of heterocyclic compounds, such as pyridazine, oxadiazole, and triazole derivatives . These reactions highlight the versatility of nitrophenylhydrazine derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The nitro group contributes to the electron-withdrawing nature of these compounds, affecting their reactivity and stability. The hydrazine moiety is a potential site for nucleophilic attack and can participate in the formation of hydrogen bonds, both intramolecularly and intermolecularly. The solubility, melting point, and other physical properties would be influenced by the specific substituents and the overall molecular conformation .
科学的研究の応用
Supramolecular Assemblies and Anticancer Activity
- The compound demonstrates significant relevance in the study of supramolecular assemblies, especially in understanding the role of non-covalent interactions like hydrogen bonding and π interactions. The structure and interaction studies offer insights into its potential applications in designing novel molecular assemblies and materials (Andleeb et al., 2021). Furthermore, its derivatives have shown promising anticancer activity, indicating its potential in medicinal chemistry and drug design.
π-Delocalization and Electronic Effects
- Research indicates a significant π-delocalization in the vicinal lone pairs of hydrazines derived from this compound. This phenomenon, along with the investigation of electronic effects in derivatives of 1-(2-nitrophenyl)-1-phenylhydrazine, sheds light on its electronic properties and potential applications in electronic materials and devices (Poisson et al., 2016).
Inhibitive Corrosion Potential
- The compound, along with its derivatives, has been evaluated for inhibitive corrosion properties. This research is crucial in understanding its potential in creating cost-effective and sustainable compounds for corrosion protection, a significant concern in materials science and engineering (Lakbaibia et al., 2021).
Antimicrobial Activity
- Various derivatives of the compound have been synthesized and tested for their antimicrobial properties. The findings indicate pronounced bactericidal activity against specific bacterial strains, suggesting its potential applications in developing new antimicrobial agents (Chernov et al., 2017).
Anticholinesterase Activity
- Certain synthesized compounds containing the 1-[1-(4-nitrophenyl)ethylidene]-2-phenylhydrazine moiety have been studied for their ability to inhibit acetylcholinesterase, an enzyme related to Alzheimer's disease. This research offers valuable insights into the potential therapeutic applications of these compounds in neurodegenerative diseases (Figueredo et al., 2019).
Safety and Hazards
特性
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-11(15-16-13-5-3-2-4-6-13)12-7-9-14(10-8-12)17(18)19/h2-10,16H,1H3/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRMHXXWRBMDFK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

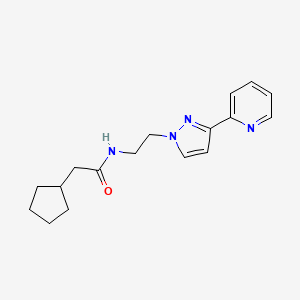
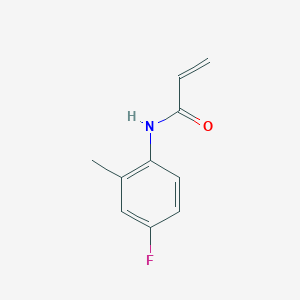
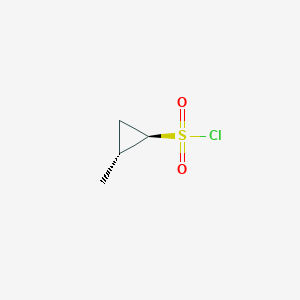
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2505210.png)
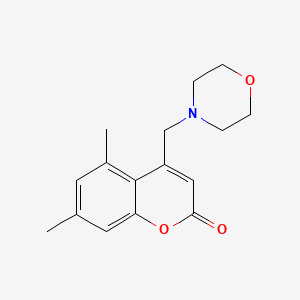
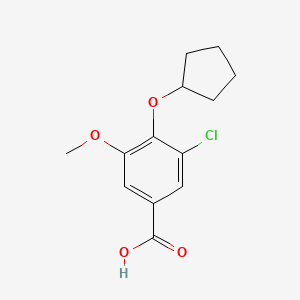
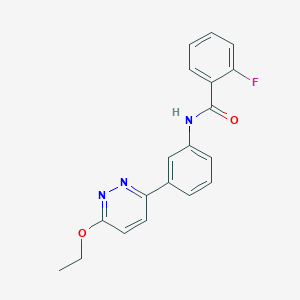

![N-(3-(1H-imidazol-1-yl)propyl)-3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2505217.png)


![Benzo[d]thiazol-6-yl(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2505220.png)

